![molecular formula C20H17NO6 B12472954 2-{3-[(2-methylpropoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12472954.png)
2-{3-[(2-methylpropoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(2-METHYLPROPOXY)CARBONYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID is a complex organic compound that belongs to the class of phthalimides This compound is characterized by its unique structure, which includes a phthalimide core substituted with a 2-methylpropoxycarbonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-METHYLPROPOXY)CARBONYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Phthalimide Core: The phthalimide core can be synthesized by reacting phthalic anhydride with ammonia or a primary amine under reflux conditions.
Introduction of the 2-Methylpropoxycarbonyl Group: The phthalimide core is then reacted with 2-methylpropyl chloroformate in the presence of a base such as triethylamine to introduce the 2-methylpropoxycarbonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2-METHYLPROPOXY)CARBONYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{3-[(2-METHYLPROPOXY)CARBONYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{3-[(2-METHYLPROPOXY)CARBONYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: The parent compound of 2-{3-[(2-METHYLPROPOXY)CARBONYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID, which lacks the 2-methylpropoxycarbonyl and carboxylic acid groups.
N-Substituted Phthalimides: Compounds with various substituents on the nitrogen atom of the phthalimide core.
Isoindole Derivatives: Compounds with structural similarities to the isoindole core of the compound.
Uniqueness
The uniqueness of 2-{3-[(2-METHYLPROPOXY)CARBONYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H17NO6 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[3-(2-methylpropoxycarbonyl)phenyl]-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C20H17NO6/c1-11(2)10-27-20(26)13-4-3-5-14(8-13)21-17(22)15-7-6-12(19(24)25)9-16(15)18(21)23/h3-9,11H,10H2,1-2H3,(H,24,25) |
InChI Key |
MCEBSQBVQAIQLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Methylphenyl)-2-[N-(4-phenoxyphenyl)methanesulfonamido]propanamide](/img/structure/B12472872.png)
![5-(5-{(E)-[(4-methoxyphenyl)imino]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B12472875.png)
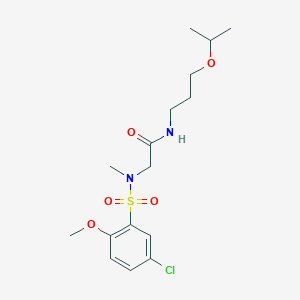
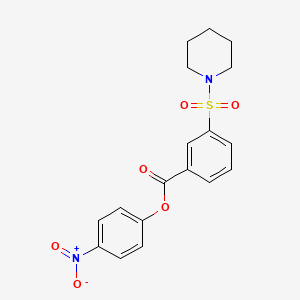
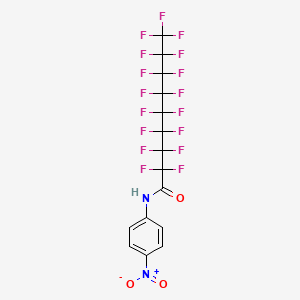
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B12472899.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)benzenesulfonamide](/img/structure/B12472904.png)
![4-{[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]methyl}benzonitrile](/img/structure/B12472908.png)
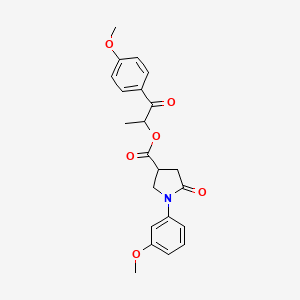
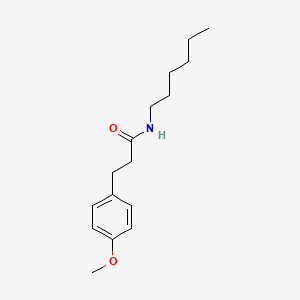

![(2E)-3-(2-{[(4-Ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid](/img/structure/B12472935.png)
![5-bromo-N-[3-(propan-2-yloxy)phenyl]thiophene-2-sulfonamide](/img/structure/B12472938.png)

